molecular formula C17H18Cl2N2O5S B5916103 2,6-dichloro-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide

2,6-dichloro-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide

Cat. No.: B5916103
M. Wt: 433.3 g/mol
InChI Key: YTVJXEGWHUQFTE-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes dichloro, methyl, trimethoxyphenyl, and sulfonamide groups. These functional groups contribute to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide typically involves multiple steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 2,6-dichloro-4-methylbenzenesulfonyl chloride with an amine to form the sulfonamide intermediate.

    Condensation Reaction: The sulfonamide intermediate is then subjected to a condensation reaction with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the methyl and methoxy groups.

    Condensation Reactions: The sulfonamide and aldehyde groups can participate in further condensation reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to changes in the oxidation state of the functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The trimethoxyphenyl group may enhance its binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-dichloro-4-methylbenzenesulfonamide: Lacks the trimethoxyphenyl group, resulting in different reactivity and biological activity.

    4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide:

Uniqueness

The presence of both dichloro and trimethoxyphenyl groups in 2,6-dichloro-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide makes it unique. These groups contribute to its diverse reactivity and potential for various scientific applications, distinguishing it from similar compounds.

Properties

IUPAC Name

2,6-dichloro-4-methyl-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O5S/c1-10-5-12(18)17(13(19)6-10)27(22,23)21-20-9-11-7-14(24-2)16(26-4)15(8-11)25-3/h5-9,21H,1-4H3/b20-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVJXEGWHUQFTE-AWQFTUOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)S(=O)(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1)Cl)S(=O)(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.